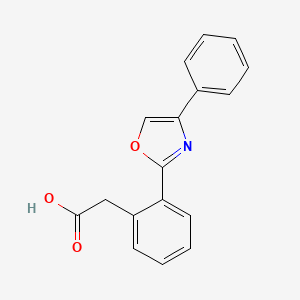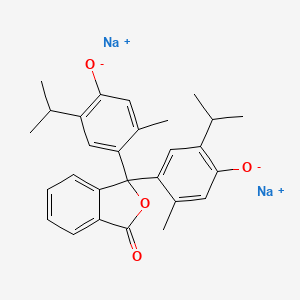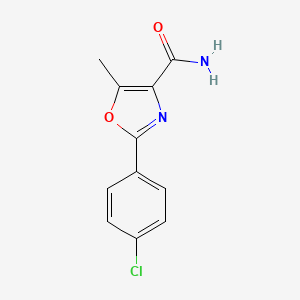
4-Oxazolecarboxamide, 2-(4-chlorophenyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-5-methyloxazole-4-carboxamide is a heterocyclic compound that contains an oxazole ring substituted with a 4-chlorophenyl group and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-methyloxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methylpropanenitrile to form an intermediate, which then undergoes cyclization to yield the desired oxazole compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production of 2-(4-chlorophenyl)-5-methyloxazole-4-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-5-methyloxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-5-methyloxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-5-methyloxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-(4-chlorophenyl)-5-methyloxazole-4-carboxamide can be compared with other similar compounds, such as:
2-(4-bromophenyl)-5-methyloxazole-4-carboxamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
2-(4-fluorophenyl)-5-methyloxazole-4-carboxamide: Contains a fluorine atom, potentially leading to different pharmacokinetic properties.
2-(4-methylphenyl)-5-methyloxazole-4-carboxamide: The presence of a methyl group instead of chlorine can influence its chemical behavior and applications.
Propiedades
Número CAS |
51655-77-7 |
|---|---|
Fórmula molecular |
C11H9ClN2O2 |
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-9(10(13)15)14-11(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H2,13,15) |
Clave InChI |
GCWPXQJGPHDMBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


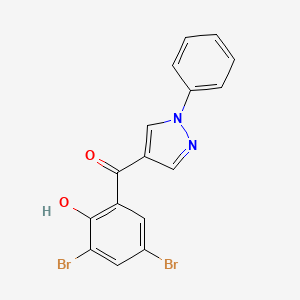
![3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12888225.png)
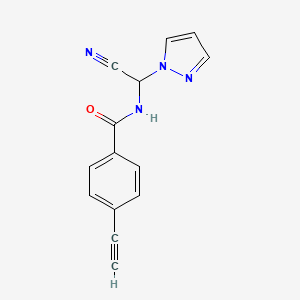
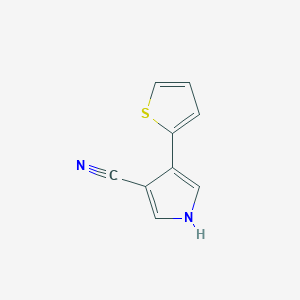
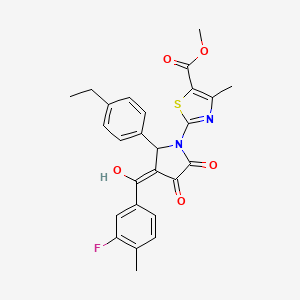
![5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-](/img/structure/B12888275.png)
![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
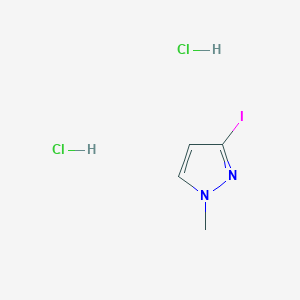
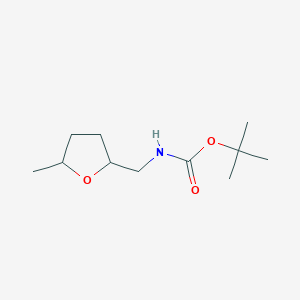
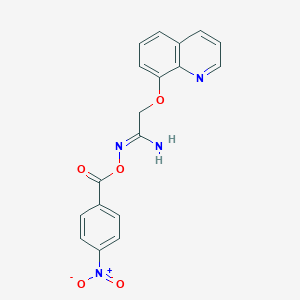
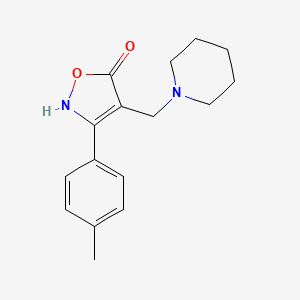
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
